Cas no 114420-67-6 (Regaloside B)

レガロサイドBは、天然由来のフェニルプロパノイド配糖体の一種であり、主に植物抽出物から単離されます。この化合物は、抗酸化作用や抗炎症作用を示すことが研究により明らかになっており、化粧品や医薬品分野での応用が期待されています。特に、紫外線による皮膚ダメージの軽減や、メラニン生成抑制効果に関する研究が進められています。レガロサイドBは安定性が高く、他の活性成分との相乗効果も報告されているため、複合的な効果を求める製剤設計に適しています。その分子構造は特定の酵素阻害能を示し、生体調節機能への関与が注目されています。

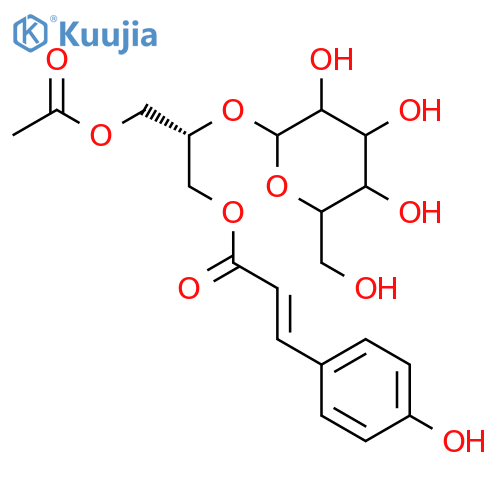

Regaloside B structure

商品名:Regaloside B

Regaloside B 化学的及び物理的性質

名前と識別子

-

- b-D-Glucopyranoside,(1S)-2-(acetyloxy)-1-[[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl(9CI)

- [(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

- Regaloside B

- NSC627041

- 114420-67-6

- DTXSID20420049

- D85206

- NSC-627041

- CS-0135214

- MS-27960

- CHEMBL3391772

- HY-N7688

- BCP33366

- b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]-

- AC-31921

- 3-(Acetyloxy)-2-(hexopyranosyloxy)propyl 3-(4-hydroxyphenyl)acrylate

- AKOS040760667

- [3-acetoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

- ((2S)-3-acetyloxy-2-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxypropyl) (E)-3-(4-hydroxyphenyl)prop-2-enoate

- Regaloside B[(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

- DTXCID00370896

- DA-57375

- 1ST177751

-

- インチ: 1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15?,17?,18?,19?,20?/m0/s1

- InChIKey: YQKQOLPNKNHLBO-KRJCNZRASA-N

- ほほえんだ: O1C([H])(C([H])(C([H])(C([H])(C1([H])C([H])([H])O[H])O[H])O[H])O[H])O[C@@]([H])(C([H])([H])OC(C([H])([H])[H])=O)C([H])([H])OC(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C([H])C=1[H])O[H])=O

計算された属性

- せいみつぶんしりょう: 442.14751164 g/mol

- どういたいしつりょう: 442.14751164 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 11

- 重原子数: 31

- 回転可能化学結合数: 11

- 複雑さ: 602

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 5

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 442.4

- トポロジー分子極性表面積: 172

- 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: Not available

- ふってん: 727.5±60.0 °C at 760 mmHg

- フラッシュポイント: 162.5±24.6 °C

- 屈折率: 1.606

Regaloside B セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

Regaloside B 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-N7688-10mg |

Regaloside B |

114420-67-6 | 99.94% | 10mg |

¥2800 | 2024-07-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2139-25 mg |

Regaloside B |

114420-67-6 | 99.40% | 25mg |

¥11527.00 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10725-20mg |

114420-67-6 | 20mg |

¥2998.0 | 2021-09-08 | |||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2139-5 mg |

Regaloside B |

114420-67-6 | 99.40% | 5mg |

¥4269.00 | 2022-04-26 | |

| Chengdu Biopurify Phytochemicals Ltd | BP4254-20mg |

Regaloside B |

114420-67-6 | 98% | 20mg |

$160 | 2023-09-20 | |

| Aaron | AR01JNVU-20mg |

b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]- |

114420-67-6 | 95% | 20mg |

$218.00 | 2025-02-11 | |

| TargetMol Chemicals | TN2139-5 mg |

Regaloside B |

114420-67-6 | 97.34% | 5mg |

¥ 1,580 | 2023-07-10 | |

| Aaron | AR01JNVU-100mg |

b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]- |

114420-67-6 | 95% | 100mg |

$474.00 | 2025-02-11 | |

| Aaron | AR01JNVU-1mg |

b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]- |

114420-67-6 | 95% | 1mg |

$148.00 | 2025-02-11 | |

| TargetMol Chemicals | TN2139-1mg |

Regaloside B |

114420-67-6 | 99.4% | 1mg |

¥ 589 | 2024-07-19 |

Regaloside B サプライヤー

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

(CAS:114420-67-6)RegalosideB

注文番号:CRN0817

在庫ステータス:in stock

はかる:5mg/20mg/50mg

清らかである:≥98%

最終更新された価格情報:Friday, 14 March 2025 10:55

価格 ($):

Regaloside B 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

114420-67-6 (Regaloside B) 関連製品

- 147396-02-9(ligupurpuroside B)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 42464-96-0(NNMTi)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:114420-67-6)Regaloside B

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:114420-67-6)Regaloside B

清らかである:99%

はかる:10mg

価格 ($):226.0